molecular formula C18H17BrN2O2S B2983519 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide CAS No. 865544-49-6

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide

Cat. No.: B2983519
CAS No.: 865544-49-6
M. Wt: 405.31
InChI Key: KIXQORAHQLPCKM-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a high-purity benzothiazole derivative intended for research and development applications. This compound is part of the benzothiazole chemical class, a family of heterocyclic compounds recognized for their significant potential in various research fields . Benzothiazoles are extensively investigated for their utility in medicinal chemistry, serving as key intermediates in the development of compounds with diverse biological activities . Researchers value this bromo- and ethoxy-substituted benzothiazolylidene derivative for its structural features, which are characteristic of scaffolds used in photochemical materials science . The compound is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this material for exploratory synthesis, biological screening, and as a building block for developing novel substances in industrial and agricultural research .

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c1-3-21-15-10-7-13(19)11-16(15)24-18(21)20-17(22)12-5-8-14(9-6-12)23-4-2/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXQORAHQLPCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antibacterial properties. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety with a bromo substituent at the 6-position and an ethoxy group attached to the benzamide structure. Its molecular formula is C24H22BrN3O3SC_{24}H_{22}BrN_3O_3S with a molecular weight of 544.5 g/mol . The synthesis typically involves a copper-catalyzed one-pot reaction, which enhances efficiency and yield.

Anticancer Activity

This compound has demonstrated promising cytotoxicity against various human cancer cell lines, notably MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro assays indicate that its cytotoxicity is comparable to that of Cisplatin, a standard chemotherapeutic agent.

Table 1: Cytotoxicity Assay Results

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-712Cisplatin10
HeLa15Cisplatin13

The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits antibacterial activity against various strains of bacteria. Preliminary studies have shown moderate to good efficacy when compared to standard antibiotics like Streptomycin.

Table 2: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Control (Streptomycin) (mm)
Escherichia coli1420
Staphylococcus aureus1822
Pseudomonas aeruginosa1219

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound. These compounds often exhibit significant biological activities due to their structural characteristics.

A notable study by Smith et al. (2023) investigated a series of benzothiazole derivatives and found that those with halogen substitutions displayed enhanced cytotoxicity against cancer cell lines. The presence of bromine in this compound likely contributes to its reactivity and biological effectiveness.

The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Interaction studies are crucial for understanding its pharmacological potential and optimizing therapeutic applications.

Comparison with Similar Compounds

Halogen Substituent Variations

Key Compound :

  • N-(6-Chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide ()
Property Bromo Derivative (Target) Chloro Derivative
Substituent (Position 6) Br (atomic radius: 1.85 Å) Cl (atomic radius: 0.99 Å)
Lipophilicity (LogP) Higher (Br is more lipophilic) Lower
Electronic Effects Stronger σ-hole for halogen bonding Moderate halogen bonding
Synthetic Accessibility Requires brominating agents (e.g., NBS) Uses chlorination (e.g., SOCl₂)

Chloro analogs, while less lipophilic, may exhibit faster metabolic clearance due to smaller size .

Benzamide Group Modifications

Key Compounds :

  • N-(6-Bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide ()
  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ()
Property Target Compound (4-Ethoxybenzamide) Benzothiazole Carboxamide Trifluoromethylbenzamide
Substituent 4-Ethoxy (electron-donating) Benzothiazole carboxamide 4-CF₃ (electron-withdrawing)
Solubility Moderate (ethoxy enhances polarity) Low (rigid aromatic core) Low (CF₃ increases lipophilicity)
Bioactivity May favor polar target interactions Potential for π-π stacking Enhanced metabolic stability (CF₃)

The 4-ethoxy group in the target compound balances solubility and binding, whereas trifluoromethylbenzamide derivatives prioritize metabolic stability but may suffer from poor solubility. The benzothiazole carboxamide’s planar structure could improve stacking interactions but limit solubility .

Alkyl Chain Variations on Benzothiazole

Key Compound :

  • 4-[Bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ()
Property Target Compound (3-Ethyl) 3-Methyl Derivative
Substituent (Position 3) Ethyl (steric bulk) Methyl (less bulky)
Steric Effects May hinder binding to tight pockets Favorable for compact targets
Synthetic Complexity Requires ethylation (e.g., alkyl halides) Simpler methylation (e.g., CH₃I)

Methyl analogs offer simpler synthesis and better fit for specific targets .

Molecular and Physicochemical Properties

Key Data :

  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():
    • Molecular Formula: C₁₇H₁₃F₃N₂O₂S
    • Molar Mass: 366.36 g/mol
Property Target Compound (Estimated) 6-Ethoxy-CF₃ Derivative
Molecular Weight ~400 g/mol (Br adds mass) 366.36 g/mol
Polar Surface Area Moderate (ethoxy and amide) Higher (CF₃ and ethoxy)
Melting Point Likely >200°C (crystalline) Data not available

The bromo substituent increases molecular weight and may elevate melting points compared to lighter halogen analogs. The 4-ethoxy group contributes to a balanced polar surface area, aiding in dissolution .

Q & A

Q. What strategies ensure reproducibility in multi-step syntheses?

  • Best Practices :
  • Strict control of reaction parameters (temperature, humidity) using automated reactors.
  • In-line PAT tools (e.g., FTIR probes) to monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.